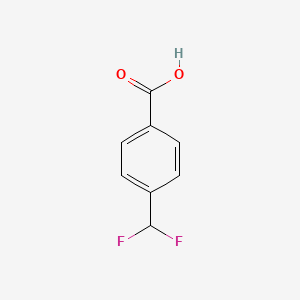

1-(4-Amino-3,5-difluorophenyl)ethanone

Übersicht

Beschreibung

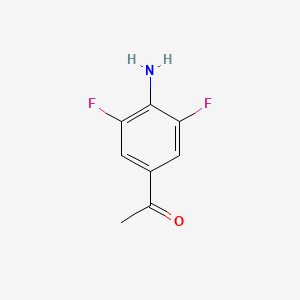

1-(4-Amino-3,5-difluorophenyl)ethanone is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.14400 and a density of 1.299g/cm3 .

Synthesis Analysis

The synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone involves several precursors including N-Butyl Vinyl Ether, 4-bromo-2,6-difluorobenzene, N,N-Dimethylacetamide, and 2,6-Difluoroaniline . The synthesis process has been documented in various literature sources .Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3,5-difluorophenyl)ethanone is based on the molecular formula C8H7F2NO . The exact mass is 171.05000 .Physical And Chemical Properties Analysis

1-(4-Amino-3,5-difluorophenyl)ethanone has a molecular weight of 171.14400, a density of 1.299g/cm3, and a boiling point of 270.6ºC at 760 mmHg . The melting point and MSDS are not available . The flash point is 117.4ºC .Wissenschaftliche Forschungsanwendungen

3. Synthesis of Thiazole Derivatives

- Summary of Application : This compound has been used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles. Thiazole derivatives have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods of Application : The compound was synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

- Results or Outcomes : These newly synthesized compounds were screened for their antifungal and antibacterial activities .

4. Synthesis of Optically Pure Vic-Halohydrins

- Summary of Application : This compound has been used in the biocatalytic synthesis of optically pure vic-halohydrins. Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

- Methods of Application : The compound was bioreduced to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using isopropanol as a hydrogen .

- Results or Outcomes : This system enabled near 100% conversion of 500 g/L 2-chloro-1-(3,4-difluorophenyl)ethanone .

5. Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

- Summary of Application : This compound has been used in the synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

6. Synthesis of Condensed Pyrimidines

- Summary of Application : This compound has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXEMBDRBECQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610860 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-difluorophenyl)ethanone | |

CAS RN |

811799-69-6 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)